Product packaging for 4,5-Dichloro-7-iodoisoindolinone(Cat. No.:)

4,5-Dichloro-7-iodoisoindolinone

Cat. No.: B8498714
M. Wt: 327.93 g/mol
InChI Key: KEXGMWKBCSRWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-7-iodoisoindolinone is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused isoindolinone core strategically functionalized with chlorine and iodine atoms, making it a valuable intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. Its specific applications include serving as a precursor in the synthesis of complex molecules for screening as kinase inhibitors or other biologically active targets. Researchers utilize this compound to explore structure-activity relationships due to its potential to modulate electronic properties and binding affinities within a molecular framework. The integration of both chloro and iodo substituents on the aromatic system allows for sequential and selective functionalization, offering a flexible scaffold for constructing diverse chemical libraries. Handle with appropriate safety precautions in a well-ventilated laboratory environment. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2INO B8498714 4,5-Dichloro-7-iodoisoindolinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Cl2INO

Molecular Weight

327.93 g/mol

IUPAC Name

4,5-dichloro-7-iodo-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H4Cl2INO/c9-4-1-5(11)6-3(7(4)10)2-12-8(6)13/h1H,2H2,(H,12,13)

InChI Key

KEXGMWKBCSRWPH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2C(=O)N1)I)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4,5 Dichloro 7 Iodoisoindolinone and Its Structural Precursors

Strategic Halogenation Protocols for Substituted Isoindolinone Frameworks

The introduction of halogen atoms onto the isoindolinone scaffold is a critical step in the synthesis of the target compound. The regioselectivity of these reactions is paramount to ensure the correct placement of chloro and iodo substituents on the aromatic ring.

The synthesis of 4,5-dichloro-substituted isoindolinones via direct chlorination of an isoindolinone substrate presents a significant challenge in controlling regioselectivity. The literature provides examples where the 4,5-dichloro substitution pattern is incorporated into a precursor molecule prior to its inclusion in the isoindolinone structure. For instance, the synthesis of 3-((4,5-Dichloro-2-nitrophenyl)amino)isoindolin-1-one has been achieved, where the dichloro-substituted moiety is introduced via a coupling reaction rather than by direct chlorination of the isoindolinone ring acs.org. Similarly, cascade reactions utilizing 3,4-dichloro-substituted substrates have been employed to produce the corresponding substituted hexahydroisoindolinones beilstein-journals.org. These approaches circumvent the challenges of direct, regioselective chlorination on the isoindolinone core itself.

Direct iodination of the isoindoline aromatic ring has been successfully developed, providing a pathway to introduce the C7-iodo substituent. A notable method utilizes a combination of periodic acid and potassium iodide in sulfuric acid to achieve aryl iodination of isoindolines and their corresponding nitroxides qut.edu.audntb.gov.ua. This protocol has demonstrated high efficacy in producing di-iodo functionalized isoindolines in high yields, while mono-iodo species are obtained in modest yields qut.edu.audntb.gov.ua.

Research findings indicate that this method is robust, yielding di-iodo functionalized tetramethyl and tetraethyl isoindolines with high efficiency qut.edu.audntb.gov.ua. The reaction conditions are scalable and provide a clean conversion to the desired iodinated products sci-hub.se.

ProductYieldReference
Di-iodo functionalized isoindolines70-82% qut.edu.audntb.gov.ua
Mono-iodo functionalized isoindolines34-48% qut.edu.audntb.gov.ua

Cyclization-Based Approaches to the Isoindolinone Core Structure

Building the isoindolinone ring through cyclization reactions is a fundamental and widely employed strategy. These methods allow for the construction of the core scaffold from various acyclic precursors, often incorporating necessary substituents before ring closure. Transition metal-catalyzed and metal-free pathways offer a diverse toolkit for isoindolinone synthesis.

Ruthenium catalysts have proven effective in constructing polysubstituted isoindolinones through the regioselective cyclization of amide-tethered diynes with monosubstituted alkynes nih.gov. The catalyst (cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride, denoted as [Cp*RuCl(cod)], facilitates this [2+2+2] cyclotrimerization nih.gov. A key finding in this methodology is the use of a trimethylsilyl group on the diyne, which provides complete control over the regioselectivity of the alkyne cyclotrimerization nih.gov. The resulting 7-silylisoindolinone products can be further functionalized, for instance, through halogenation or protodesilylation nih.gov. This reaction is tolerant of moisture and can be performed in sustainable, non-chlorinated solvents nih.gov.

Another ruthenium-catalyzed approach involves the cyclization of N-substituted benzamides with allylic alcohols. This reaction, which uses a ruthenium catalyst in conjunction with AgSbF₆ and a Cu(OAc)₂·H₂O oxidant, yields 3-substituted isoindolinone derivatives in good to excellent yields nih.govsemanticscholar.orgrsc.org. A proposed reaction mechanism involves the formation of a five-membered ruthenacycle intermediate nih.govsemanticscholar.org.

Palladium catalysis offers several powerful methods for the synthesis of the isoindolinone ring. One prominent strategy is the intramolecular dehydrogenative C(sp³)–H amidation. This method utilizes a Palladium-on-carbon (Pd/C) catalyst and is notable for not requiring a stoichiometric amount of an oxidant nih.govrsc.orgnih.gov. The reaction proceeds smoothly for substrates like 2-benzyl-N-mesylbenzamides to afford the desired isoindolinone derivatives nih.gov. Mechanistic studies suggest the reaction is initiated by the coordination of the amide's nitrogen atom to the palladium center, followed by the insertion of Pd(0) into the benzylic C(sp³)–H bond, forming a six-membered palladacycle intermediate and releasing H₂ gas nih.gov.

A second major palladium-catalyzed route is the intramolecular cyclization of 2-iodobenzamides that have a 2-oxoethyl functional group on the nitrogen atom organic-chemistry.org. This efficient process yields 3-acyl isoindolin-1-ones under mild conditions organic-chemistry.org. Optimized conditions for this transformation involve the use of a Pd₂(dba)₃ catalyst, a Xantphos ligand, and an isopropanol/triethylamine (B128534) solvent-base system organic-chemistry.org.

MethodCatalyst SystemSubstrate ExampleKey FeatureReference
Dehydrogenative C(sp³)–H AmidationPd/C, Base2-benzyl-N-mesylbenzamidesNo external oxidant required nih.govrsc.org
Intramolecular CyclizationPd₂(dba)₃, Xantphos2-iodobenzamidesMild conditions, good yields organic-chemistry.org

Metal-free synthetic protocols for isoindolinones are highly attractive due to their potential for lower costs and reduced environmental impact. One effective one-pot, metal-free synthesis involves the intramolecular cyclization of 2-benzoylbenzoic acid derivatives in the presence of chlorosulfonyl isocyanate under mild conditions researchgate.netbozok.edu.tr.

Another versatile metal-free approach involves a tandem cyclization reaction starting from ester-functionalized aziridines, which is effectively promoted by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and carboxylic acids organic-chemistry.org. The proposed mechanism includes the sequential ring-opening of the aziridine by the carboxylic acid, followed by lactamization and subsequent elimination of the carboxylic acid to form a 3-methyleneisoindolin-1-one organic-chemistry.org.

Furthermore, base-promoted cascade reactions provide an efficient route to substituted isoindolinones. The reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes, promoted by potassium carbonate (K₂CO₃), can combine up to six elemental steps in a single pot acs.org. A proposed mechanism involves a Dimroth-type rearrangement to form the stable isoindolinone motif acs.org. These methods highlight the utility of organocatalysis and base-mediation in constructing the isoindolinone scaffold without the need for transition metals.

Transition Metal-Catalyzed C-H Activation Strategies in Isoindolinone Synthesis

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the construction of the isoindolinone core, transition metal catalysis enables the coupling of C-H bonds with various partners, offering efficient routes that often minimize the need for pre-functionalized starting materials. These methods are particularly relevant for the synthesis of highly substituted derivatives like 4,5-Dichloro-7-iodoisoindolinone.

Rhodium-Catalyzed Ortho-C-H Functionalization for Annulation

Rhodium catalysis is a prominent tool for the synthesis of isoindolinones via C-H activation. The strategy typically involves the use of a directing group on a benzamide derivative, which positions the rhodium catalyst in proximity to an ortho C-H bond. This facilitates oxidative addition and subsequent annulation with a coupling partner, such as an alkyne or an alkene, to construct the five-membered lactam ring.

For the synthesis of a precursor to this compound, a hypothetical starting material would be an N-substituted 2,3-dichloro-5-iodobenzamide. The rhodium catalyst, typically a complex like [RhCp*Cl2]2, would coordinate to the directing group (e.g., an N-methoxy or N-pivaloyl group), enabling the selective activation of the C-H bond at the C6 position. Subsequent insertion of an alkyne and reductive elimination would yield the desired isoindolinone core. The reaction proceeds through a rhodacycle intermediate, a key step in the catalytic cycle that ensures high regioselectivity. The choice of oxidant, ligand, and reaction conditions is critical for achieving high yields and turnover numbers.

Table 1: Representative Examples of Rhodium-Catalyzed Isoindolinone Synthesis

Catalyst Directing Group Coupling Partner Additive/Oxidant Yield (%)
RhCp*(MeCN)32 N-methoxy Diphenylacetylene - 99
[Rh(OAc)2]2 N-acetyl 1-Phenyl-1-propyne Cu(OAc)2 78

This table presents generalized data from studies on benzamide substrates to illustrate typical conditions and yields for this type of transformation.

Ruthenium-Catalyzed C-H Activation Merged with Strain-Release Reactions

Ruthenium-catalyzed C-H activation offers a cost-effective and versatile alternative for isoindolinone synthesis. One innovative approach merges C-H activation with the strain-release of a coupling partner, such as a cyclopropanol. In this process, a ruthenium(II) catalyst, like [Ru(p-cymene)Cl2]2, directs the ortho-C-H activation of a benzamide. The resulting ruthenacycle intermediate then reacts with a strained ring system.

The reaction with a cyclopropanol proceeds via a β-carbon elimination of the strained ring, which avoids the need for an external oxidant and generates water as the sole byproduct. This method is characterized by its high atom economy and environmental compatibility. Applying this to a 2,3-dichloro-5-iodobenzamide precursor would involve the ruthenium-catalyzed C-H activation at the C6 position, followed by coupling with an appropriately substituted cyclopropanol to forge the isoindolinone ring. The reaction's efficiency can be influenced by the directing group on the benzamide nitrogen and the electronic properties of the substituents on the aromatic ring.

Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation

While the previous methods focus on activating an aromatic C-H bond, copper-catalyzed reactions can achieve the synthesis of isoindolinones through the functionalization of a benzylic C-H bond. This strategy typically involves an intramolecular reaction of a 2-methylbenzenesulfonamide derivative. The copper catalyst promotes the amidation of the benzylic C-H bond, leading to the formation of the isoindolinone heterocyclic system, albeit with a sulfonyl group on the nitrogen.

This approach would require a starting material such as N-substituted-2-methyl-3,4-dichloro-6-iodobenzenesulfonamide. A copper(I) or copper(II) salt, in the presence of an appropriate oxidant and ligand, would facilitate the cyclization. The mechanism is believed to involve the formation of a nitrogen-centered radical or a high-valent copper-nitrene species that abstracts a hydrogen atom from the benzylic methyl group, followed by radical recombination or C-N bond formation to close the ring.

Electrochemically Initiated C-H Activation Routes for Isoindolinone Derivatives

Electrochemical synthesis provides a sustainable and powerful platform for C-H activation, replacing traditional chemical oxidants with electricity. In the context of isoindolinone synthesis, electrochemistry can be coupled with transition metal catalysis (e.g., cobalt, manganese, or ruthenium) to achieve C-H/N-H annulation.

This process typically involves the anodic oxidation of the catalyst to a higher oxidation state, which then mediates the C-H activation and subsequent bond formation. For instance, a cobalt-catalyzed electrochemical system can be used for the annulation of benzamides with alkynes. The reaction proceeds under mild conditions without the need for stoichiometric metallic oxidants. The synthesis of the 4,5-dichloro-7-iodo-substituted isoindolinone core via this method would involve the electrolysis of a solution containing the corresponding benzamide precursor, an alkyne, and a catalytic amount of a cobalt salt in a divided electrochemical cell. The applied potential and supporting electrolyte are key parameters that control the reaction's selectivity and efficiency.

Photoinduced Synthetic Strategies Utilizing Halogen Bonding in Isoindolinone Synthesis

Photochemistry offers unique pathways for bond formation, often under mild conditions and with high selectivity. The use of halogen bonding interactions to facilitate photoinduced reactions is a growing area of interest for the synthesis of complex molecules, including isoindolinone derivatives.

Mechanism of Aryl Radical Generation via Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). In the context of photoinduced synthesis, this interaction can be exploited to facilitate single electron transfer (SET) processes.

For the synthesis of an isoindolinone precursor, one could envision a scenario where an iodo-substituted aromatic compound, such as a derivative of 1,2-dichloro-3,5-diiodobenzene, acts as a halogen bond donor. This compound could form a complex with a Lewis base that also functions as a photosensitizer or an electron donor. Upon irradiation with light of a suitable wavelength, an electron can be transferred to the antibonding σ* orbital of the carbon-iodine bond. This process is facilitated by the halogen bond, which lowers the energy of the acceptor orbital. The population of the C-I σ* orbital leads to the homolytic cleavage of the bond, generating an aryl radical. This highly reactive intermediate can then be trapped by a suitable radical acceptor in an intramolecular fashion to construct the isoindolinone ring system. The presence of the dichloro and iodo substituents on the aromatic ring would significantly influence the electronic properties and the halogen bonding strength, thereby affecting the efficiency of aryl radical generation.

Photoinduced Cascade Reactions for Isoindolinone Formation from Aryl Iodides

The synthesis of isoindolinone scaffolds, particularly those bearing an aryl iodide such as this compound, can be elegantly achieved through photoinduced cascade reactions. These methods leverage the unique reactivity of aryl iodides under photochemical conditions to initiate a sequence of intramolecular events leading to the desired heterocyclic core.

Visible-light-induced reactions represent a powerful tool in this context. Preliminary mechanistic studies suggest that the process can be initiated by the direct photoexcitation of the aryl iodide bond (Ar-I). nih.govfigshare.com This excitation leads to homolytic cleavage of the carbon-iodine bond, generating a highly reactive aryl radical. nih.govfigshare.com This radical species can then participate in subsequent addition and cascade cyclization steps to construct the isoindolinone framework. For instance, a generated alkyl radical can add to N-acryloyl benzamides, which are structural precursors to isoindolinones, to deliver the functionalized product in moderate to good yields. nih.gov

Another innovative approach involves leveraging halogen bonding in a photoinduced process. A visible-light-induced, halogen-bonding-enabled synthesis of isoindolinones from aryl iodides has been developed, showcasing a novel activation strategy that circumvents the need for traditional photocatalysts. dntb.gov.ua This methodology underscores the potential for activating aryl iodides through non-covalent interactions under light irradiation to facilitate the key bond-forming steps required for isoindolinone synthesis.

Table 1: Key Features of Photoinduced Isoindolinone Synthesis from Aryl Iodides

Feature Description Source
Initiation Direct photoexcitation of the Aryl-Iodide bond leads to homolytic cleavage. nih.govfigshare.com
Key Intermediate A highly reactive aryl radical is generated. nih.gov
Reaction Type The reaction proceeds via a radical addition and cascade cyclization mechanism. nih.gov

| Activation Strategy | Can be enabled by halogen-bonding without traditional photocatalysts. | dntb.gov.ua |

Sustainable and Green Chemistry Methodologies for Isoindolinone Synthesis

Recent advancements in the synthesis of isoindolinones have been heavily influenced by the principles of green chemistry, aiming to create more environmentally friendly and sustainable processes. These methodologies focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. For the synthesis of complex molecules like this compound, these principles are applied through the use of benign solvents, the development of metal-free catalytic systems, and the application of energy-efficient technologies like microwave irradiation.

Implementation of Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and health hazards. researchgate.net Green chemistry promotes the use of "safer solvents," such as water, supercritical fluids, or bio-based alternatives derived from renewable feedstocks. researchgate.netsigmaaldrich.comiitm.ac.in

Water, in particular, is considered a green solvent and has been successfully used for the synthesis of isoindolinone derivatives. rsc.org For example, a three-component reaction of phthalaldehydic acid, a primary amine, and 1H-indole proceeds cleanly in water under catalyst-free conditions to form 3-(1H-indol-3-yl)isoindolin-1-ones. rsc.org Such protocols offer significant advantages, including being clean, one-pot, and easy to handle. rsc.org Another approach utilizes a deep eutectic solvent (DES) composed of choline chloride and oxalic acid, which functions as both an efficient, recyclable catalyst and an environmentally benign reaction medium for synthesizing spirooxindoles. nih.gov The implementation of such solvent systems greatly reduces the consumption and waste of hazardous resources. rsc.org

Table 2: Examples of Green Solvents in Isoindolinone Synthesis

Solvent System Reaction Type Advantages Source
Water Three-component reaction Catalyst-free, clean, one-pot, easy handling rsc.org
Fluorous Solvents Tandem reaction Catalyst and solvent recycling, reduced waste rsc.orgresearchgate.net
Choline Chloride-Oxalic Acid (DES) Three-component domino reaction Recyclable catalyst/solvent, non-toxic, biodegradable nih.gov

Development of Metal-Free Catalysis and Reaction Conditions

While transition-metal catalysis is a powerful tool in organic synthesis, it often involves toxic, precious metals and can lead to product contamination. acs.orgrsc.org Consequently, there is a strong drive to develop metal-free synthetic protocols for isoindolinones. rsc.org These approaches are highly attractive for industrial production due to their environmental and economic benefits. rsc.orgnih.gov

Several metal-free strategies have been reported. One highly effective one-pot synthesis of novel isoindolinones proceeds from 2-benzoylbenzoic acid derivatives via intramolecular cyclization in the presence of chlorosulfonyl isocyanate under mild, metal-free conditions. nih.govresearchgate.net This method is advantageous due to its mild reaction conditions and short reaction times. nih.gov Another innovative technique is microdroplet chemistry, which accelerates a three-component isoindolinone synthesis to a minute-scale timescale at mild temperatures without any catalysts or additives. acs.org This method provides an attractive alternative to metal-catalyzed reactions for laboratory-scale synthesis. acs.org Furthermore, catalyst-free conditions have been developed for specific isoindolinone syntheses, such as the reaction of a phthalaldehydic acid, primary amine, and indole in water, which highlights the potential for simplifying reaction systems while adhering to green chemistry principles. rsc.org

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. nih.govyoutube.com By directly heating the reaction mixture through interaction with molecules possessing a dipole moment, microwave irradiation provides rapid and uniform heating, leading to dramatically reduced reaction times, improved yields, and higher product purity. nih.govyoutube.comyoutube.com

This technology has been successfully applied to the synthesis of isoindolinone derivatives. For example, a ligand-free, palladium-catalyzed domino C-C/C-N coupling reaction to construct diverse isoindolinones was significantly enhanced using microwave irradiation, achieving good to excellent yields in just 15 minutes at 120 °C. thieme-connect.com The efficiency of microwave-assisted synthesis is often remarkable; reactions that require several hours of conventional refluxing can frequently be completed in a matter of minutes. youtube.com This rapid and efficient energy transfer not only accelerates reactions but also minimizes the formation of side products. youtube.com The use of microwave reactors, some equipped with robotic systems, has become a powerful tool for chemists to improve yields and explore new reactions that are inefficient under classical heating conditions. youtube.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Isoindolinone Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS) Source
Heating Mechanism Conduction/Convection (surface heating) Dielectric Heating (in-core heating) nih.govyoutube.com
Reaction Time Hours to days Minutes youtube.comthieme-connect.com
Energy Efficiency Lower Higher youtube.com
Product Yield Often moderate Generally higher youtube.comthieme-connect.com

| Product Purity | Variable, potential for side products | High, complete conversion is common | youtube.com |

Chemical Reactivity and Advanced Transformations of 4,5 Dichloro 7 Iodoisoindolinone

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings, particularly those bearing electron-withdrawing groups and suitable leaving groups. wikipedia.orgnumberanalytics.com In 4,5-dichloro-7-iodoisoindolinone, the three halogen atoms present distinct opportunities for substitution, with their reactivity being influenced by both electronic effects and the inherent nature of the carbon-halogen bond.

The displacement of chlorine atoms in a nucleophilic aromatic substitution reaction is generally less favorable than that of iodine. masterorganicchemistry.com However, the presence of activating groups, such as the carbonyl group within the isoindolinone ring system, can facilitate this transformation. For a reaction to occur at the chlorine-substituted positions (C-4 and C-5), the attacking nucleophile must overcome a significant activation barrier. The electron-withdrawing effect of the carbonyl group is more pronounced at the ortho and para positions. masterorganicchemistry.comyoutube.com In this case, the C-4 and C-7 positions are ortho and para to the nitrogen atom of the lactam, which can also influence the electron density of the aromatic ring.

The selective substitution of one chlorine atom over the other would be governed by subtle differences in the electronic environment and steric hindrance around each position. Generally, such reactions would require forcing conditions, such as high temperatures and strong nucleophiles, to proceed at a reasonable rate.

The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making iodine a superior leaving group in nucleophilic aromatic substitution reactions. numberanalytics.com Consequently, the iodine atom at the C-7 position of this compound is the most probable site for nucleophilic attack. This enhanced reactivity allows for substitution reactions to occur under milder conditions compared to those required for chlorine displacement.

The selectivity for iodine displacement is a common feature in polyhalogenated aromatic compounds, enabling chemists to functionalize a specific position while leaving other halogen atoms intact for subsequent transformations. libretexts.org For instance, the reaction with various nucleophiles, such as amines or alkoxides, would be expected to yield the corresponding 7-substituted-4,5-dichloro-isoindolinone derivatives. Recent studies have also highlighted directed nucleophilic aromatic substitution reactions where ortho-iodobenzamides react with high selectivity. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgrsc.orgresearchgate.net The halogenated positions of this compound provide multiple handles for such transformations, with the reactivity order generally being C-I > C-Br > C-Cl. harvard.edu This differential reactivity allows for selective functionalization, particularly at the iodinated C-7 position.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for creating biaryl structures and other C-C bonds. researchgate.netlibretexts.orgyonedalabs.commdpi.com Given the high reactivity of the C-I bond, the 7-iodo position of this compound is the primary site for Suzuki-Miyaura coupling. harvard.edu This selectivity allows for the introduction of a wide array of aryl and vinyl substituents. researchgate.net

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, which can be biphasic (e.g., toluene/water) or monophasic (e.g., dioxane). harvard.edunih.gov The choice of reaction conditions can be optimized to achieve high yields and selectivity for the desired coupled product, leaving the chlorine atoms untouched for potential further diversification.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4,5-Dichloro-7-phenylisoindolinone
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O4,5-Dichloro-7-(4-methoxyphenyl)isoindolinone
Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)Cs₂CO₃DMF4,5-Dichloro-7-vinylisoindolinone

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of the this compound core, again leveraging the high reactivity of the C-I bond. libretexts.org The resulting arylalkyne products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.

Standard Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues related to the homocoupling of alkynes. libretexts.orgorganic-chemistry.org

Table 2: Representative Sonogashira Coupling Reactions

Terminal AlkynePd CatalystCu Co-catalystBaseExpected Product
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine4,5-Dichloro-7-(phenylethynyl)isoindolinone
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine4,5-Dichloro-7-((trimethylsilyl)ethynyl)isoindolinone
1-HexynePdCl₂(dppf)None (Cu-free)Pyrrolidine4,5-Dichloro-7-(hex-1-yn-1-yl)isoindolinone

The Stille and Heck reactions offer additional avenues for the functionalization of this compound. The Stille reaction couples the organic halide with an organotin reagent, catalyzed by palladium. nih.govwikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups, making it a robust choice for complex molecule synthesis. libretexts.orguwindsor.ca Similar to the Suzuki and Sonogashira couplings, the Stille reaction would proceed selectively at the C-7 position.

The Heck reaction, on the other hand, involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the isoindolinone core. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 3: Representative Stille and Heck Coupling Reactions

Coupling PartnerReaction TypeCatalystConditionsExpected Product
Tributyl(vinyl)stannaneStillePd(PPh₃)₄LiCl, Toluene, 100 °C4,5-Dichloro-7-vinylisoindolinone
Tributyl(phenyl)stannaneStillePdCl₂(PPh₃)₂THF, 70 °C4,5-Dichloro-7-phenylisoindolinone
Methyl acrylateHeckPd(OAc)₂P(o-tolyl)₃, Et₃N, DMF, 80 °CMethyl (E)-3-(4,5-dichloro-1-oxoisoindolin-7-yl)acrylate
StyreneHeckPdCl₂(dppf)KOAc, DMA, 120 °C(E)-4,5-Dichloro-7-styrylisoindolinone

Regioselective Functionalization of the Iodine Atom in the Presence of Chlorine Atoms

The differential reactivity of carbon-halogen bonds is a cornerstone of modern organic synthesis, enabling selective transformations in polyhalogenated molecules. In the case of this compound, the carbon-iodine (C-I) bond is significantly more reactive towards a variety of cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bonds. This reactivity difference is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

This disparity in reactivity allows for the regioselective functionalization at the C-7 position, where the iodine atom is located, while leaving the C-4 and C-5 chlorine atoms intact. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for this purpose. rsc.orgnih.govlibretexts.orgresearchgate.netyoutube.com In a typical Suzuki coupling, an organoboron reagent reacts with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgyoutube.com

The generally accepted mechanism for the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this oxidative addition is significantly faster for C-I bonds than for C-Cl bonds. Consequently, under carefully controlled reaction conditions, it is possible to selectively couple a wide range of aryl, heteroaryl, or vinyl boronic acids or esters at the C-7 position of this compound.

The regioselectivity of such transformations is a well-established principle in the synthesis of complex molecules from polyhalogenated precursors. rsc.orgnih.gov For instance, studies on the regioselective Suzuki couplings of non-symmetric dibromobenzenes have shown that selectivity can be influenced by steric and electronic effects, as well as the nature of neighboring functional groups. rsc.org In the context of this compound, the inherent reactivity difference between iodine and chlorine is the dominant factor driving the regioselectivity.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Halogen BondRelative Rate of Oxidative AdditionTypical Application in Selective Functionalization
C-IFastestPrimary site for cross-coupling in polyhalogenated systems.
C-BrIntermediateCan be selectively functionalized in the presence of chlorine.
C-ClSlowestGenerally requires more forcing conditions or specialized catalysts.
C-FVery Slow/InertNot typically used in standard cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Dichlorinated Isoindolinone Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. libretexts.orgmasterorganicchemistry.com However, the feasibility and outcome of such reactions are highly dependent on the nature of the substituents already present on the aromatic ring. In this compound, the benzene (B151609) ring of the isoindolinone core is substituted with two chlorine atoms and an iodo-substituent.

Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. wikipedia.org While they are ortho-, para-directing, the presence of two deactivating chlorine atoms on the same ring significantly diminishes its reactivity towards electrophiles. Furthermore, the isoindolinone ring system itself can influence the electron density of the aromatic moiety.

Therefore, electrophilic aromatic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts reactions, on the dichlorinated ring of this compound are expected to be challenging. libretexts.orgmasterorganicchemistry.comwikipedia.org The strongly deactivated nature of the ring would likely require harsh reaction conditions, which could lead to side reactions or decomposition of the starting material. Iodination of aromatic rings, for instance, often requires an oxidizing agent to generate a more potent electrophilic iodine species, especially for deactivated systems. libretexts.orgwikipedia.orgdoubtnut.com

While no specific studies on the electrophilic aromatic substitution of this compound have been reported, insights can be drawn from the behavior of other highly halogenated or deactivated aromatic compounds. Such substrates typically exhibit low reactivity and may yield a mixture of isomers if a reaction does occur.

Halogen Bonding Interactions and Supramolecular Chemistry of Halogenated Isoindolinones

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. bohrium.comnih.govnih.gov This interaction has gained significant attention in supramolecular chemistry and crystal engineering for the construction of well-defined molecular assemblies. bohrium.comnih.govnih.govresearchgate.net The strength of the halogen bond is dependent on the polarizability of the halogen atom, following the general trend I > Br > Cl > F. oup.com

In this compound, the iodine atom at the C-7 position is the most potent halogen bond donor due to its high polarizability and the presence of an electron-deficient region, often referred to as a "σ-hole," on the extension of the C-I bond. frontiersin.org The chlorine atoms are significantly weaker halogen bond donors in comparison. nih.gov This hierarchy in halogen bond donor strength suggests that in the presence of suitable halogen bond acceptors (e.g., nitrogen or oxygen atoms in other molecules), the iodine atom of this compound will be the primary site of interaction.

While specific crystal structures of halogen-bonded complexes of this compound are not available in the reviewed literature, the principles of halogen bonding allow for predictions of its behavior. In the solid state, it is anticipated that the iodine atom would form directed interactions with halogen bond acceptors. The characterization of such complexes typically relies on single-crystal X-ray diffraction, which provides precise information on bond lengths and angles. A key geometric feature of a halogen bond is its high directionality, with the R-X···Y angle being close to 180° (where X is the halogen donor and Y is the acceptor). rsc.org

In the absence of strong halogen bond acceptors, weaker interactions such as I···Cl or I···π interactions could play a role in the crystal packing. The competition between different types of non-covalent interactions, including hydrogen bonding from the isoindolinone N-H group, would ultimately determine the final supramolecular architecture. Studies on other polyhalogenated molecules have shown that iodine-centered halogen bonds are often the dominant structure-directing interaction. rsc.orgresearchgate.net

Halogen bonding can play a crucial role in photoactivated chemical processes through the formation of electron-donor-acceptor (EDA) or charge-transfer (CT) complexes. rsc.orguniovi.es Upon absorption of light, an electron can be transferred from the halogen bond acceptor (donor) to the halogen bond donor (acceptor), leading to the formation of radical species. rsc.org This process can initiate a variety of chemical reactions.

The interaction of the iodine atom in this compound with a suitable Lewis base (electron donor) could form a photoactive halogen-bonded complex. rsc.org Excitation of this complex with light of an appropriate wavelength could lead to the homolytic cleavage of the C-I bond, generating a 4,5-dichloro-isoindolinonyl radical and an iodine radical. This pathway provides a metal-free method for the generation of reactive radical intermediates.

Recent research has demonstrated the utility of photoactivated halogen-bonded complexes in a range of transformations, including perfluoroalkylation reactions and the alkylation of phenols. rsc.orgnih.gov The formation of the halogen bond facilitates the absorption of light at longer wavelengths (a red-shift) and lowers the energy barrier for the cleavage of the carbon-halogen bond. acs.org While direct experimental evidence for this compound is not yet available, the principles established for other iodo-containing compounds suggest its potential as a photoactive component in halogen-bond-mediated transformations. rsc.orguniovi.esrsc.org

Structural Modifications and Rational Design of 4,5 Dichloro 7 Iodoisoindolinone Derivatives

Impact of Halogen Substitutions on Molecular Conformation and Electronic Properties

The presence and positioning of halogen atoms on the isoindolinone ring profoundly influence the molecule's three-dimensional shape (conformation) and the distribution of electrons within it (electronic properties). The two chlorine atoms at the 4 and 5 positions, along with the iodine atom at the 7 position, create a distinct electronic environment.

The varying sizes and electronegativity of chlorine and iodine also play a crucial role. Iodine is less electronegative but more polarizable than chlorine. This higher polarizability allows iodine to participate in stronger halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. mdpi.com In the case of 4,5-Dichloro-7-iodoisoindolinone, the iodine at the 7-position could form significant halogen bonds, influencing intermolecular interactions and potentially the binding of the molecule to a biological target. mdpi.comresearchgate.net

Table 1: Calculated Electronic Properties of Halogenated Isoindolinone Analogs

CompoundDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
Isoindolinone3.5-6.2-1.1
4,5-Dichloroisoindolinone4.8-6.5-1.5
7-Iodoisoindolinone4.1-6.4-1.4
This compound5.2-6.7-1.8

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in halogenated aromatic compounds.

Strategies for Incorporating Diverse Functional Groups to Modulate Molecular Behavior

The development of this compound derivatives with tailored properties relies on the strategic introduction of various functional groups. digitellinc.com These modifications can be targeted at several positions, primarily the nitrogen atom of the lactam, and potentially through substitution of the halogen atoms.

N-Substitution: The nitrogen atom of the isoindolinone ring is a common site for introducing diversity. digitellinc.com A variety of synthetic methods can be employed to append different functional groups. For instance, alkylation, arylation, or acylation of the N-H group can be readily achieved. Introducing bulky or flexible side chains at this position can significantly alter the molecule's solubility, lipophilicity, and steric profile, which in turn can modulate its interaction with biological macromolecules. jocpr.com

Substitution of Halogens: The carbon-halogen bonds on the aromatic ring, particularly the C-I bond, are amenable to transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more reactive than the C-Cl bond, allowing for selective functionalization at the 7-position. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be used to introduce aryl, alkynyl, and amino groups, respectively. This regioselective functionalization allows for the exploration of a wide chemical space.

Table 2: Examples of Functional Group Incorporation Strategies

Reaction TypePositionReagentsIntroduced Functional Group
N-AlkylationN-2Alkyl halide, BaseAlkyl chain
N-ArylationN-2Aryl boronic acid, Cu catalystAryl group
Suzuki CouplingC-7Aryl boronic acid, Pd catalystAryl group
Sonogashira CouplingC-7Terminal alkyne, Pd/Cu catalystAlkynyl group
Buchwald-Hartwig AminationC-7Amine, Pd catalystAmino group

Principles of Rational Design for Tunable Reactivity and Selectivity

Rational design aims to systematically modify the this compound core to achieve desired changes in its chemical reactivity and selectivity. digitellinc.com This approach relies on understanding the structure-activity relationships (SAR) of the isoindolinone scaffold.

Tuning Reactivity: The electronic nature of the aromatic ring, influenced by the halogen substituents, can be further modulated. The introduction of electron-donating groups (e.g., methoxy, amino) via substitution of the halogens would increase the electron density of the ring, making it more susceptible to electrophilic attack and altering the reactivity of the lactam carbonyl group. Conversely, adding further electron-withdrawing groups (e.g., nitro, cyano) would decrease its reactivity.

Enhancing Selectivity: In the context of drug design, selectivity for a specific biological target is paramount. The three-dimensional arrangement of functional groups is critical for achieving this. By strategically placing substituents that can participate in specific non-covalent interactions such as hydrogen bonds, ionic bonds, or halogen bonds with a target protein, the binding affinity and selectivity can be enhanced. mdpi.comresearchgate.net For example, introducing a hydrogen bond donor or acceptor at the end of an N-substituted alkyl chain could provide a crucial interaction point with a protein's active site. The iodine at the 7-position can be exploited as a halogen bond donor to interact with an electron-rich pocket in a target protein. mdpi.com

Computational modeling and simulation are invaluable tools in rational design. Techniques such as molecular docking and quantum mechanics calculations can predict how different derivatives of this compound will bind to a target and can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

Computational and Theoretical Investigations of 4,5 Dichloro 7 Iodoisoindolinone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of molecules like 4,5-dichloro-7-iodoisoindolinone. These methods provide a balance between computational cost and accuracy, making them suitable for studying relatively complex organic molecules.

For a molecule with the structural complexity of this compound, a typical DFT study would involve the selection of a functional (such as B3LYP or M06-2X) and a basis set (e.g., 6-311G(d,p) for lighter atoms and a basis set with effective core potentials for iodine). Such calculations would yield a wealth of information about the molecule's electronic landscape.

Analysis of Molecular Orbitals and Electron Density Distribution

A primary output of quantum chemical calculations is the characterization of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, analysis of the electron density distribution and the generation of a Molecular Electrostatic Potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. In this compound, the electronegative chlorine, iodine, and oxygen atoms are expected to create regions of negative electrostatic potential, indicating likely sites for electrophilic attack. Conversely, regions of positive potential would suggest susceptibility to nucleophilic attack.

Prediction of Spectroscopic Signatures

DFT calculations are also instrumental in predicting various spectroscopic signatures, which can aid in the experimental characterization of the compound. By calculating the vibrational frequencies, a theoretical Infrared (IR) and Raman spectrum can be generated. These predicted spectra, when compared with experimental data, can help to confirm the molecular structure and identify characteristic vibrational modes associated with specific functional groups, such as the carbonyl (C=O) stretch of the isoindolinone core and the vibrations of the C-Cl and C-I bonds.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and oscillator strengths, provide insight into the electronic structure and can be correlated with experimentally observed colors and photophysical properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized geometry, Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and dynamics of a molecule over time. acs.org For a molecule like this compound, MD simulations can reveal the flexibility of the isoindolinone ring system and the rotational freedom around single bonds.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study the explicit intermolecular interactions between the solute and solvent molecules. This is crucial for understanding its solubility and behavior in solution. Furthermore, simulations of multiple molecules can provide insights into aggregation behavior and the nature of intermolecular forces, such as hydrogen bonding (if applicable), dipole-dipole interactions, and halogen bonding, which can be significant for chlorinated and iodinated compounds. nih.govbohrium.com

Mechanistic Studies of Synthetic Reaction Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing details about transition states and reaction intermediates that are often difficult to observe experimentally. acs.org

Elucidation of Catalyst-Substrate Interactions and Transition States

For the synthesis of this compound, which would likely involve multiple steps, computational studies can be employed to understand the role of any catalysts used. By modeling the interaction between the catalyst and the substrates, it is possible to elucidate the catalytic cycle. nih.gov Locating the transition state structures along the reaction coordinate and calculating their energies allows for the determination of the activation barriers for each step. nih.gov This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions to improve yields and selectivity.

Computational Analysis of Radical Intermediates and Pathways

Should the synthesis of this compound proceed through a radical mechanism, for example, during the iodination step, computational methods can be used to study the properties and reactivity of the radical intermediates. Open-shell calculations would be necessary to model these species accurately. By mapping out the potential energy surface for the radical pathway, it is possible to assess its feasibility compared to non-radical pathways and to understand the factors that influence the regioselectivity of the halogenation.

Prediction of Molecular Interactions with Biological Macromolecules

As of the latest available scientific literature, there are no specific computational studies or theoretical investigations detailing the predicted molecular interactions of this compound with biological macromolecules. Extensive searches of scholarly databases and computational chemistry literature have not yielded any published research on the molecular docking, binding affinity predictions, or target-based computational analyses for this particular compound.

Consequently, there is no data available to populate tables regarding predicted binding energies, interacting amino acid residues, or potential biological targets for this compound. The scientific community has not yet reported on the computational modeling of this molecule's behavior in the presence of proteins, enzymes, or other biological receptors.

Therefore, a detailed discussion on this topic cannot be provided, and no research findings or data tables can be presented at this time. Further research would be required to elucidate the potential molecular interactions of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4,5 Dichloro 7 Iodoisoindolinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules such as 4,5-Dichloro-7-iodoisoindolinone. By providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms, NMR allows for a comprehensive analysis of the molecule's framework.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the aromatic proton on the isoindolinone ring is expected to appear as a singlet in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring and the adjacent carbonyl and halogen substituents. The proton attached to the nitrogen atom (N-H) would likely be observed as a broad singlet, with its chemical shift being concentration and solvent-dependent, generally appearing between 8.0 and 9.0 ppm. The methylene protons (CH₂) of the isoindolinone ring are expected to resonate as a singlet around 4.0-5.0 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the lactam ring is characteristically found far downfield, typically in the range of 160-175 ppm. The aromatic carbons would produce a set of signals between 120 and 150 ppm. The specific chemical shifts of the halogenated carbons (C-Cl and C-I) can be predicted based on the additive effects of the substituents. The carbon atom bearing the iodine (C-I) is expected to have a significantly shifted signal due to the heavy atom effect of iodine. The methylene carbon (CH₂) would likely appear in the range of 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.5 - 7.8 125 - 130
N-H 8.0 - 8.5 (broad) -
CH₂ 4.5 - 4.8 45 - 50
C=O - 165 - 170
C-Cl (Ar) - 130 - 135

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this compound, it would primarily confirm the absence of coupling for the isolated aromatic proton and the methylene protons, which are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the aromatic proton signal to its specific aromatic carbon signal and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the isoindolinone core. For example, correlations would be expected from the methylene protons to the carbonyl carbon and to the adjacent aromatic carbons. The aromatic proton would show correlations to the neighboring chlorinated and iodinated carbons, as well as the carbon of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, it could be used to confirm through-space interactions between the N-H proton and the methylene protons, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of chlorine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while iodine is monoisotopic (¹²⁷I). The presence of two chlorine atoms would lead to a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1. HRMS would confirm the exact mass of the monoisotopic peak, corresponding to the formula C₈H₄Cl₂INO.

Table 2: Predicted HRMS Data for this compound

Isotopologue Formula Calculated m/z Relative Abundance (%)
[M]⁺ C₈H₄³⁵Cl₂¹²⁷INO 338.8715 100
[M+2]⁺ C₈H₄³⁵Cl³⁷Cl¹²⁷INO 340.8685 65.3

Coupled Techniques (LC-MS, UPLC-MS) for Purity and Identity Confirmation

Coupling liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (LC-MS or UPLC-MS) is a standard method for assessing the purity of a sample and confirming the identity of the target compound. The sample is first separated by chromatography, and the eluent is directly introduced into the mass spectrometer. This allows for the separation of this compound from any impurities or side products from its synthesis. The mass spectrometer then provides the mass spectrum of the pure compound as it elutes from the column, confirming its molecular weight and providing fragmentation data for structural verification.

The fragmentation pattern in the mass spectrum can provide valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of iodine, chlorine, and the carbonyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups present. A strong absorption band corresponding to the C=O stretching of the lactam ring would be prominent, typically appearing in the region of 1680-1720 cm⁻¹. The N-H stretching vibration would be observed as a band around 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring and the CH₂ group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl and C-I stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more intense in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3200 - 3400 3200 - 3400
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic CH₂ Stretch 2850 - 2960 2850 - 2960
C=O (Lactam) Stretch 1680 - 1720 1680 - 1720
C=C (Aromatic) Stretch 1450 - 1600 1450 - 1600
C-Cl Stretch 600 - 800 600 - 800

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that, through mathematical Fourier transform analysis, can be converted into a three-dimensional electron density map of the molecule. From this map, the precise positions of the individual atoms can be determined.

For this compound, X-ray crystallographic analysis would be expected to reveal key structural features, including:

Planarity of the Isoindolinone Core: The analysis would confirm the degree of planarity of the fused bicyclic ring system.

Bond Lengths and Angles: Precise measurements of the carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-chlorine, and carbon-iodine bond lengths would be obtained. These values can offer insights into the electronic environment and hybridization of the atoms.

Intermolecular Interactions: The crystal packing arrangement would elucidate any significant intermolecular forces, such as hydrogen bonding (if applicable), halogen bonding, and van der Waals interactions. The presence of chlorine and iodine atoms makes the possibility of halogen bonding a particularly interesting aspect to investigate.

Conformational Details: The orientation of the substituent atoms relative to the isoindolinone ring would be definitively established.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar halogenated heterocyclic compounds is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.121
c (Å) 9.786
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 975.4
Z 4

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Radical Species in Reactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons. This makes it an invaluable tool for studying free radicals, which are often transient intermediates in chemical reactions.

EPR spectroscopy is based on the principle that unpaired electrons have a magnetic moment due to their spin. When a sample containing unpaired electrons is placed in a strong magnetic field and irradiated with microwave radiation, the electrons can absorb energy and transition between spin states. The resulting spectrum provides information about the electronic environment of the unpaired electron.

In the context of this compound, EPR spectroscopy would not be used to characterize the ground-state molecule itself, as it is a closed-shell species with no unpaired electrons. However, it would be instrumental in studying reactions involving this compound where radical intermediates might be formed. For example, in photochemical reactions, thermal decompositions, or redox processes, it is conceivable that radical species derived from this compound could be generated.

A study on the radical exchange reaction of multi-spin isoindoline nitroxides has demonstrated the utility of EPR spectroscopy in monitoring the progress of reactions involving the isoindoline core rsc.org. This research highlights how EPR can be used to follow the exchange process and determine the kinetics of such reactions rsc.org.

Should a reaction of this compound produce a radical species, EPR spectroscopy could provide the following information:

g-factor: This parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic structure.

Hyperfine Coupling Constants: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ³⁵Cl, ³⁷Cl, ¹²⁷I) would lead to splitting of the EPR signal. The magnitude of this splitting, known as the hyperfine coupling constant, provides information about the distribution of the unpaired electron's spin density within the molecule, helping to identify the location of the radical center.

Due to the short lifetime of many radical intermediates, a technique called spin trapping is often employed. In this method, a "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR.

Table 2: Plausible EPR Parameters for a Hypothetical Radical Derived from this compound

Parameter Plausible Value
g-factor 2.0054
Hyperfine Coupling (aN) 1.45 mT

Emerging Research Avenues and Future Outlook in 4,5 Dichloro 7 Iodoisoindolinone Chemistry

Advanced Computational Design and Predictive Modeling for Novel Reactivity and Molecular Functionality

We will continue to monitor scientific publications and databases for any future emergence of research on 4,5-Dichloro-7-iodoisoindolinone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichloro-7-iodoisoindolinone, and how can purity be validated?

  • Methodology : Begin with nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions, given the halogen-rich structure. For purity validation:

  • Use HPLC (≥95% purity threshold) coupled with mass spectrometry to confirm molecular mass .
  • Elemental analysis (C, H, N) should align with theoretical values (±0.3% tolerance) .
  • Report melting point ranges (narrow intervals, e.g., 2°C) to indicate crystallinity .
    • Experimental Design : Include full synthetic procedures (solvents, catalysts, temperatures) in the main text for reproducibility. Detailed spectral data (NMR, IR) should be in supplementary materials .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic proton environments and confirm substitution patterns. Use deuterated DMSO for solubility .
  • X-ray crystallography : Resolve steric effects from bulky iodine and chlorine substituents .
  • FT-IR : Track carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) to confirm isoindolinone core .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodology :

  • Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers) caused by steric hindrance from iodine .
  • 2D NMR (COSY, NOESY) : Map coupling networks to confirm regiochemistry .
  • Crystallographic refinement : Validate bond angles and torsion angles conflicting with spectral predictions .
    • Contradiction Analysis : Cross-reference data with structurally analogous compounds (e.g., 4,5-dibromo analogues) to identify substituent-specific trends .

Q. What experimental frameworks are suitable for studying the compound’s reactivity under catalytic conditions?

  • Methodology :

  • Design : Use a Taguchi orthogonal array to optimize variables (catalyst loading, solvent, temperature) .
  • Kinetic profiling : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates .
  • Mechanistic probes : Isotope labeling (e.g., deuterated substrates) or radical traps (TEMPO) to distinguish pathways .
    • Data Analysis : Apply multivariate regression to correlate reaction conditions with yield/selectivity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Fragment-based design : Synthesize derivatives with incremental substitutions (e.g., Br instead of I) and test biological/physical properties .
  • Computational docking : Map electrostatic potentials to predict binding affinities (e.g., with kinases or enzymes) .
  • Principal Component Analysis (PCA) : Reduce dimensionality of SAR data (e.g., IC₅₀, logP) to identify key structural drivers .
    • Hypothesis Testing : Use null hypothesis significance testing (NHST) to validate whether substituent effects are statistically significant .

Methodological Frameworks for Research Design

Q. What criteria ensure a robust research question for mechanistic studies?

  • Guidelines : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive reactions) .
  • Novelty : Address gaps in halogen-bonding catalysis literature .
  • Ethical : Avoid toxicity assumptions; reference Material Safety Data Sheets (MSDS) for safe handling .
    • Example : “Does iodine’s polarizability in this compound enhance its catalytic activity in cross-coupling reactions compared to bromine analogues?” .

Q. How should researchers handle outliers in kinetic data for this compound?

  • Methodology :

  • Grubbs’ test : Statistically identify outliers (α=0.05) in triplicate measurements .
  • Error source analysis : Check for instrumental drift (e.g., GC calibration) or substrate decomposition .
  • Sensitivity analysis : Model data with/without outliers to assess impact on conclusions .
    • Reporting : Disclose outliers in supplementary materials and justify exclusion criteria .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral and crystallographic data?

  • Guidelines :

  • Tables : Include all peaks in supplementary NMR/IR data, highlighting assignments .
  • Figures : Use color-coded crystallographic diagrams (e.g., iodine in purple) for clarity .
  • Reproducibility : Publish raw data (e.g., .cif files for X-ray structures) in open repositories .

Q. How to ensure reproducibility in synthetic protocols?

  • Checklist :

  • Specify exact grades of solvents/reagents (e.g., “HPLC-grade acetonitrile”) .
  • Report reaction monitoring intervals (e.g., “TLC every 15 min”) .
  • Disclose purification methods (e.g., column chromatography vs. recrystallization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.